molecular formula C7H6Br3N B1597421 3-Methyl-2,4,6-tribromoaniline CAS No. 71642-16-5

3-Methyl-2,4,6-tribromoaniline

Cat. No. B1597421
CAS RN: 71642-16-5
M. Wt: 343.84 g/mol
InChI Key: KDZKZKWJNMBNAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2,4,6-tribromoaniline is a halogenated organic compound . It has a molecular weight of 343.84 and its IUPAC name is 2,4,6-tribromo-3-methylphenylamine .


Synthesis Analysis

The synthesis of 3-Methyl-2,4,6-tribromoaniline could be similar to the synthesis of 2,4,6-tribromoaniline. Aniline undergoes nucleophilic substitution with bromine, even in cold conditions. The bromine atoms enter at the two ortho positions and the para position with the formation of 2,4,6-tribromoaniline .


Molecular Structure Analysis

The InChI code for 3-Methyl-2,4,6-tribromoaniline is 1S/C7H6Br3N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3 .


Physical And Chemical Properties Analysis

3-Methyl-2,4,6-tribromoaniline is a solid substance . Its molecular weight is 343.84 .

Scientific Research Applications

Combustion in Flame Retardants

3-Methyl-2,4,6-tribromoaniline has been studied for its role in the combustion of flame retardants. Research by Bindra and Narang (1995) in "Chemosphere" evaluated the combustion of 2,4,6-tribromoaniline in the presence of various substances, analyzing the yields of different toxic products formed under different conditions, such as temperature and oxygen levels (Bindra & Narang, 1995).

Bromination Reactions in Organic Chemistry

Another significant application of 3-Methyl-2,4,6-tribromoaniline is in bromination reactions. Mukarramov (2014) in the "American Chemical Science Journal" studied the reactions of hydrochlorides of dihydropyrimidine-4-ones with N-bromosuccinimide and bromine, providing insights into electrophilic substitution reactions and the formation of perbromides, highlighting the chemical reactivity of bromo derivatives including 3-Methyl-2,4,6-tribromoaniline (Mukarramov, 2014).

Identification in Wine Spoilage

In the field of food chemistry, 3-Methyl-2,4,6-tribromoaniline has been identified as a compound related to 'musty' or 'corked' odors in wine. Chatonnet et al. (2004) in the "Journal of Agricultural and Food Chemistry" discussed how this compound, through its derivatives, can impact the quality of wine, indicating its significance in the food industry and the need for quality control measures (Chatonnet et al., 2004).

Spectroscopic and Structural Analysis

3-Methyl-2,4,6-tribromoaniline has also been the subject of spectroscopic and structural analysis. Haruna et al. (2016) in the "Journal of Molecular Structure" conducted a comparative electronic and spectroscopic analysis of this compound, highlighting its electronic and structural properties, which are essential for understanding its chemical behavior and potential applications (Haruna et al., 2016).

Electrochemical Oxidation Studies

The electrochemical properties of 3-Methyl-2,4,6-tribromoaniline have been explored, particularly in relation to its oxidation kinetics. Brillas et al. (1984) in the "Journal of Electroanalytical Chemistry" investigated its electrochemical oxidation in acid medium, providing insights into its potential applications in electrochemical processes (Brillas et al., 1984).

Safety And Hazards

The safety data sheet for 2,4,6-tribromoaniline, a similar compound, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects . It’s reasonable to assume that 3-Methyl-2,4,6-tribromoaniline would have similar hazards.

properties

IUPAC Name

2,4,6-tribromo-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br3N/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZKZKWJNMBNAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1Br)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30221887
Record name 3-Methyl-2,4,6-tribromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30221887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2,4,6-tribromoaniline

CAS RN

71642-16-5
Record name 2,4,6-Tribromo-3-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71642-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-2,4,6-tribromoaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071642165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 71642-16-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86671
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyl-2,4,6-tribromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30221887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2,4,6-tribromoaniline
Reactant of Route 2
Reactant of Route 2
3-Methyl-2,4,6-tribromoaniline
Reactant of Route 3
Reactant of Route 3
3-Methyl-2,4,6-tribromoaniline
Reactant of Route 4
Reactant of Route 4
3-Methyl-2,4,6-tribromoaniline
Reactant of Route 5
Reactant of Route 5
3-Methyl-2,4,6-tribromoaniline
Reactant of Route 6
Reactant of Route 6
3-Methyl-2,4,6-tribromoaniline

Citations

For This Compound
6
Citations
LA Truedsson - Journal of Chromatography A, 1982 - Elsevier
Straight- and reversed-phase liquid chromatography (LC) have been used to study product formation in the quantitative coulometric bromination of various anilines. The coulometric …
Number of citations: 2 www.sciencedirect.com
RJ Harris, RJ Whiteoak - Analyst, 1972 - pubs.rsc.org
A method is described for the determination of residues of barban [4-chlorobut-2-ynyl N-(3-chlorophenyl)carbamate] and its major water-soluble metabolites in harvest grain (wheat and …
Number of citations: 10 pubs.rsc.org
RCC Wegman, GAL De Korte - International Journal of …, 1981 - Taylor & Francis
In this paper an analytical method is presented for the gas chromatographic determination of aniline, toluidines, monochloroanilines and dichloroanilines and their derivatives in surface …
Number of citations: 35 www.tandfonline.com
FW Wassmundt, WF Kiesman - The Journal of Organic Chemistry, 1995 - ACS Publications
For hydrodediazoniations (the replacement of a diazo group by hydrogen) in DMF, severalsubstances act as catalysts through theirability to serve as electron donors and initiate free-…
Number of citations: 79 pubs.acs.org
MS Salakhov, BT Bagmanov, VS Umaeva… - Russian Journal of …, 2008 - Springer
Oxidative bromination of aniline and its derivatives containing various substituents (CH 3 , Cl, NO 2 , COOH) in ortho, meta, and para positions with a brominating mixture of NaBr (KBr) …
Number of citations: 10 link.springer.com
O Das, NK Kim, MS Hedenqvist… - Journal of Cleaner …, 2020 - Elsevier
The aim of the study was to impart fire retardancy in wheat gluten polymer through naturally-occurring additives such as lanosol. The fire properties of lanosol were compared with two …
Number of citations: 26 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.